1-[1-(3-amino-1H-pyrazole-5-carbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide
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Overview
Description
1-[1-(3-amino-1H-pyrazole-5-carbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a piperidine ring, and a carboxamide group, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-amino-1H-pyrazole-5-carbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates to form the target compound. Common reagents used in these reactions include hydrazine, acyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-amino-1H-pyrazole-5-carbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe to study biological processes or as a potential lead compound for drug discovery.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential to interact with specific biological targets.
Industry: It might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[1-(3-amino-1H-pyrazole-5-carbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[1-(3-amino-1H-pyrazole-5-carbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide: shares structural similarities with other pyrazole and piperidine derivatives.
1-(3-amino-1H-pyrazole-5-carbonyl)piperidine: A simpler analog lacking the phenylethyl group.
N-(2-phenylethyl)piperidine-3-carboxamide: Another analog missing the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-(3-amino-1H-pyrazole-5-carbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c24-21-15-20(26-27-21)23(31)28-13-9-19(10-14-28)29-12-4-7-18(16-29)22(30)25-11-8-17-5-2-1-3-6-17/h1-3,5-6,15,18-19H,4,7-14,16H2,(H,25,30)(H3,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWMDMFNUBKONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=NN3)N)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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